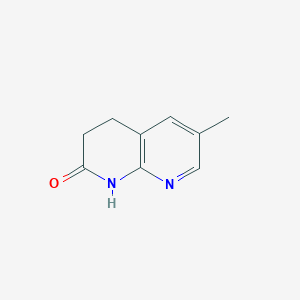

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Descripción general

Descripción

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinaldehyde with methyl ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Key Reaction Conditions:

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Methylsulfonyl-1,2,4-triazine | Microwave (150°C, 15 min) | 85% |

Functionalization via Sonogashira Cross-Coupling

The 5-position of the naphthyridinone scaffold undergoes Sonogashira coupling with terminal alkynes. This reaction introduces aryl or alkyl acetylene groups, enabling further cyclization via intramolecular IEDDA to form polycyclic derivatives .

Example:

-

Substrate : 5-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one

-

Reagents : Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N

-

Product : 5-(Phenylethynyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Suzuki Coupling for 6-Substituted Derivatives

The 6-methyl group can be introduced via Suzuki–Miyaura cross-coupling. A brominated precursor reacts with methylboronic acid under palladium catalysis to install the methyl substituent .

Representative Data:

| Starting Material | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 6-Bromo-1,8-naphthyridinone | Methylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92% |

Hydrazine-Mediated Reactions and Cyclization

Hydrazine hydrate reacts with ester derivatives of 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one to form hydrazide intermediates. Subsequent cyclization with aroyl chlorides yields 1,3,4-oxadiazole hybrids, which exhibit enhanced biological activity .

Reaction Pathway:

-

Hydrazinolysis : Ethyl ester → Hydrazide (RT, MeOH, 12 h).

-

Cyclization : Hydrazide + Aroyl chloride → Oxadiazole (SOCl₂, pyridine, reflux, 3 h) .

Friedlander Annulation for Scaffold Assembly

The Friedlander reaction between 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds (e.g., cyclohexanone) efficiently constructs the naphthyridinone core. This method is scalable (gram-scale) and eco-friendly (water as solvent) .

Optimized Conditions:

| Carbonyl Compound | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclohexanone | Choline hydroxide | H₂O | 50°C | 96% |

Substitution Reactions at Position 6

The methyl group at position 6 can be further functionalized via halogenation or oxidation. For example, bromination at position 7 allows subsequent nucleophilic substitution with amines or thiols .

Example Reaction:

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. For instance, derivatives synthesized by combining naphthyridine motifs with other pharmacophores demonstrated enhanced cytotoxic activity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer adenocarcinoma) . The most active analogs were found to induce apoptosis in cancer cells through mechanisms involving DNA damage.

Bronchodilating Effects

Research has indicated that certain naphthyridine compounds exhibit bronchodilating properties with relatively low chronotropic effects compared to existing bronchial dilators. These compounds have shown efficacy in inhibiting bronchial constriction induced by various agents, suggesting their potential use in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Hypotensive Activity

This compound has also been investigated for its hypotensive effects. Studies suggest that it may act as a peripheral vasodilator, providing a therapeutic avenue for managing hypertension .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine: A parent compound with similar structure but without the methyl and dihydro modifications.

Quinolines: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific structural modifications, which can confer distinct biological properties and reactivity compared to other naphthyridines and related compounds.

Actividad Biológica

6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS Number: 1222533-73-4) is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Structure : The compound features a naphthyridine core, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription .

Antioxidant Properties

The antioxidant potential of naphthyridine derivatives has been assessed through various assays such as DPPH and ABTS. These studies reveal that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of naphthyridine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of specific substituents on the naphthyridine core appears to enhance this activity .

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various naphthyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, showcasing their potential as antibacterial agents .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The IC50 value was found to be comparable to known antioxidants like ascorbic acid, indicating robust antioxidant capabilities .

Study 3: Cytotoxicity in Cancer Cells

A recent study explored the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The findings revealed that certain derivatives induced significant apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM. This suggests a promising avenue for developing novel anticancer therapies based on the naphthyridine scaffold .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h4-5H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUAYXGHLVQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC(=O)CC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609625 | |

| Record name | 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-73-4 | |

| Record name | 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.